molecular formula C21H36O2 B1255973 probetaenone I

probetaenone I

Cat. No.: B1255973
M. Wt: 320.5 g/mol
InChI Key: CWVNYXDUEQFYMM-YDGZXZOGSA-N
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Description

Probetaenone I is an organic compound with the molecular formula C21H36O2. It is a biosynthetic precursor of betaenone B, a phytotoxin produced by the fungus Phoma betae. The compound has been studied for its role in the biosynthesis of betaenone B and its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: Probetaenone I can be synthesized through an intramolecular Diels–Alder reaction. This method involves the cyclization of a suitable diene and dienophile to form the tricyclic structure of this compound. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: the synthesis in a laboratory setting involves the use of isotopically labeled precursors such as [1-14C]- and [1,2-13C]-acetate and [S-13CH3]methionine, which are incorporated into the compound through biosynthetic pathways in Phoma betae .

Chemical Reactions Analysis

Types of Reactions: Probetaenone I undergoes various chemical reactions, including:

    Reduction: Reduction reactions can modify the functional groups, potentially converting ketones to alcohols.

    Substitution: Substitution reactions can occur at the carbonyl or hydroxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products:

    Oxidation: Betaenone B is a major product formed from the oxidation of this compound.

    Reduction: Reduced derivatives with hydroxyl groups replacing ketones.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Probetaenone I has several scientific research applications:

Mechanism of Action

Probetaenone I exerts its effects through its role as a biosynthetic precursor. The compound undergoes enzymatic transformations, including hydroxylation and cyclization, to form betaenone B. The molecular targets and pathways involved include the reductase ® domain of HR-PKS and oxidative modification enzymes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its role as a biosynthetic precursor and its specific structural features that facilitate intramolecular Diels–Alder reactions. Its study provides valuable insights into fungal biosynthesis and complex organic reactions.

Properties

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

1-[(1R,2S,4aR,6S,8R,8aS)-2-[(2R)-butan-2-yl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-hydroxypropan-1-one

InChI

InChI=1S/C21H36O2/c1-7-14(3)19-16(5)12-17-11-13(2)10-15(4)20(17)21(19,6)18(23)8-9-22/h12-15,17,19-20,22H,7-11H2,1-6H3/t13-,14+,15+,17+,19-,20-,21-/m0/s1

InChI Key

CWVNYXDUEQFYMM-YDGZXZOGSA-N

SMILES

CCC(C)C1C(=CC2CC(CC(C2C1(C)C(=O)CCO)C)C)C

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=C[C@H]2C[C@H](C[C@H]([C@@H]2[C@@]1(C)C(=O)CCO)C)C)C

Canonical SMILES

CCC(C)C1C(=CC2CC(CC(C2C1(C)C(=O)CCO)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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